An In-Depth Technical Guide on the Core Properties of N-purin-6-ylaniline
An In-Depth Technical Guide on the Core Properties of N-purin-6-ylaniline
Introduction
N-purin-6-ylaniline, also known as 6-anilinopurine or N-phenyladenine, is a synthetic aromatic compound belonging to the purine family.[1][2] Structurally, it is a derivative of adenine where an aniline group is attached at the 6-position of the purine ring.[1] This modification confers unique physicochemical and biological properties, distinguishing it from endogenous purines. Its primary significance lies in its activity as a cytokinin, a class of plant growth hormones that promote cell division and differentiation.[[“]] Beyond its role in plant biology, N-purin-6-ylaniline and its derivatives have garnered interest in medicinal chemistry due to their potential as anticancer, antiviral, and antimycobacterial agents.[4][5][6][7] This guide provides a comprehensive technical overview of the fundamental properties of N-purin-6-ylaniline, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-purin-6-ylaniline is critical for its application in research and development, influencing aspects from solvent selection for synthesis and purification to formulation for biological assays.
Table 1: Physicochemical Properties of N-purin-6-ylaniline
| Property | Value | Source |
| IUPAC Name | N-phenyl-7H-purin-6-amine | PubChem[1] |
| Synonyms | 6-Anilinopurine, N-Phenyladenine, 6-Phenylaminopurine | PubChem[1], ChemicalBook[2] |
| CAS Number | 1210-66-8 | PubChem[1] |
| Molecular Formula | C₁₁H₉N₅ | PubChem[1] |
| Molecular Weight | 211.22 g/mol | PubChem[1] |
| Melting Point | 278°C | ChemicalBook[2] |
| Boiling Point (Predicted) | 350.3 ± 52.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 8.91 ± 0.20 | ChemicalBook[2] |
| Solubility | Soluble in DMSO and ethanol.[8] L-phenylalanine, a related structural component, shows increasing solubility in water with temperature.[9][10][11] | Selleck Chemicals, Journal of Chemical & Engineering Data, ResearchGate, J-Stage |
Chemical Structure
The chemical structure of N-purin-6-ylaniline forms the basis of its reactivity and biological activity.
Caption: Chemical structure of N-purin-6-ylaniline.
Synthesis and Purification
The most prevalent and straightforward synthesis of N-purin-6-ylaniline involves the nucleophilic substitution of 6-chloropurine with aniline.[5][6] This reaction is typically carried out in a suitable solvent and may be facilitated by a base.
General Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine in a suitable solvent such as n-butanol or an aqueous solution with a base like sodium carbonate.[4]
-
Addition of Aniline: Add an equimolar or slight excess of aniline to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol to yield pure N-purin-6-ylaniline. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[12]
Caption: General workflow for the synthesis of N-purin-6-ylaniline.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-purin-6-ylaniline.
Table 2: Summary of Spectroscopic Data for N-purin-6-ylaniline
| Technique | Key Features and Interpretations | Source |
| ¹H NMR | Aromatic protons of the purine and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton signal would be a broad singlet. | General NMR Principles[13] |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. | PubChem[1] |
| IR Spectroscopy | Characteristic peaks include N-H stretching (around 3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (1500-1600 cm⁻¹), and C-N stretching (1250-1350 cm⁻¹). | PubChem[1], General IR Principles[14] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 211. Fragmentation patterns would involve the loss of the aniline group or cleavage of the purine ring. | PubChem[1] |
Experimental Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified N-purin-6-ylaniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a neat sample, place a small amount between two salt plates (e.g., NaCl or KBr).[15]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[15]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).[12] Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Mechanism of Action
The most well-documented biological activity of N-purin-6-ylaniline is its function as a cytokinin in plants. Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth and development, including cell division, shoot formation, and leaf senescence.[[“]][16]
Cytokinin Activity
N-purin-6-ylaniline and its derivatives have been shown to exhibit cytokinin activity in various bioassays.[[“]][17] This activity is attributed to their ability to bind to and activate cytokinin receptors, which are typically histidine kinases located in the endoplasmic reticulum membrane.[18]
Mechanism of Cytokinin Signaling
The binding of a cytokinin, such as N-purin-6-ylaniline, to its receptor initiates a phosphorelay signaling cascade. This ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.
Caption: Simplified cytokinin signaling pathway initiated by N-purin-6-ylaniline.
Other Biological Activities
In addition to its cytokinin activity, research has explored the potential of N-purin-6-ylaniline derivatives in other therapeutic areas. Various substituted purine analogs have demonstrated a range of biological effects, including:
-
Anticancer activity: Some purine derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[4][7][19][20]
-
Antiviral activity: Certain purine conjugates have exhibited activity against viruses such as herpes simplex virus (HSV).[4][6]
-
Antimycobacterial activity: N-(purin-6-yl)dipeptides have been investigated as potential agents against Mycobacterium tuberculosis.[5][6]
The mechanism of action for these other biological activities is diverse and often depends on the specific substitutions on the purine ring and the aniline moiety.
Applications in Research and Drug Development
The unique properties of N-purin-6-ylaniline make it a valuable tool in several areas of research and development.
-
Plant Science: It is widely used in plant tissue culture media to promote cell division and regeneration. Its cytokinin activity is fundamental to studies of plant growth and development.
-
Medicinal Chemistry: The purine scaffold is a common feature in many biologically active molecules. N-purin-6-ylaniline serves as a lead compound for the synthesis and development of novel therapeutic agents with potential applications in oncology, virology, and bacteriology.[21][22][23] The synthesis of various N-(purin-6-yl)amino acid and peptide derivatives is an active area of research for developing new drugs.[4][5]
-
Chemical Biology: As a synthetic ligand for cytokinin receptors, it can be used as a chemical probe to study cytokinin signaling pathways and identify new components of this important regulatory system.
Safety and Handling
N-purin-6-ylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It may cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed.[24]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[24][25][26][27]
-
Handling: Use with adequate ventilation. Avoid ingestion and inhalation. Wash thoroughly after handling.[24][25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[24][25]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[24] If inhaled, move to fresh air.[24] If ingested, seek immediate medical attention.[25]
Conclusion
N-purin-6-ylaniline is a versatile synthetic purine derivative with significant applications in both plant science and medicinal chemistry. Its well-characterized physicochemical properties, straightforward synthesis, and potent cytokinin activity make it an invaluable tool for researchers. Furthermore, its potential for modification opens up avenues for the development of novel therapeutic agents targeting a range of diseases. This in-depth technical guide provides a solid foundation for scientists and researchers working with or considering the use of N-purin-6-ylaniline in their studies.
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